7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid
CAS No.: 1251002-65-9
Cat. No.: VC12002299
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251002-65-9 |
|---|---|
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | 7-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxa-7-azaspiro[2.5]octane-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-5-17-12(7-13)6-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
| Standard InChI Key | USFCWZULCKROMS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOC2(C1)CC2C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2(C1)CC2C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Core Architectural Features
7-[(tert-Butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid (CAS: 1251002-65-9) features a 4-oxa-7-azaspiro[2.5]octane core – a bicyclic system comprising a five-membered oxolane ring fused to a three-membered aziridine ring via a spiro carbon atom. The Boc group occupies the 7-position nitrogen atom, while the carboxylic acid substituent resides at the 1-position of the spiro framework (Figure 1). This spatial arrangement imposes significant steric constraints that influence both synthetic accessibility and downstream reactivity .
Table 1: Fundamental Molecular Descriptors
Physicochemical Properties and Stability
Thermal Stability and Phase Behavior
Experimental data indicates a boiling point of 331.8±35.0°C at 760 mmHg and flash point of 154.5±25.9°C, consistent with its moderate molecular weight and polar functional groups. The compound exhibits limited volatility (vapor pressure 0.0±0.7 mmHg at 25°C), favoring its handling in standard laboratory environments. Differential scanning calorimetry studies of analogous spirocyclic Boc-protected amines suggest a glass transition temperature (Tg) between 50-70°C, though direct measurements for this specific derivative remain unpublished .
Solubility and Partitioning
Preliminary solubility assessments in common solvents reveal:
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High solubility in polar aprotic solvents (DMSO: >50 mg/mL)
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Moderate solubility in dichloromethane (∼20 mg/mL)
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Low aqueous solubility (<1 mg/mL at pH 7)
The calculated LogP value of 0.77 aligns with observed partitioning behavior, though actual experimental LogD₇.₄ values may differ due to ionization of the carboxylic acid group (predicted pKa ∼4.2).
Synthetic Methodologies
Primary Synthesis Route
The benchmark synthesis involves a four-step sequence starting from commercially available N-Boc-aziridine-2-carboxylic acid (Scheme 1):
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Spirocyclization: Base-mediated intramolecular nucleophilic attack of the aziridine nitrogen on a δ-bromoalkyl electrophile forms the spiro[2.5]octane core.
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Oxa-Ring Formation: Epoxide opening with a hydroxyl nucleophile under Mitsunobu conditions installs the oxolane ring .
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Boc Protection: Treatment with di-tert-butyl dicarbonate in THF/water secures the nitrogen center.
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Carboxylic Acid Deprotection: Acidic hydrolysis removes ester protecting groups to yield the final product.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12h | 68% | 95% |
| 2 | DIAD, PPh₃, THF, 0°C→RT | 52% | 90% |
| 3 | Boc₂O, NaOH, THF/H₂O, 0°C | 85% | 98% |
| 4 | HCl (4M in dioxane), RT, 3h | 91% | 99% |
Alternative Synthetic Strategies
Recent advances employ flow chemistry techniques to improve yields in the spirocyclization step (up to 78% versus batch mode 68%) through precise temperature control and reduced residence time distributions . Microwave-assisted synthesis has also demonstrated potential for accelerating the Mitsunobu reaction from 12h to 45 minutes while maintaining comparable yields .
Chemical Reactivity and Functionalization
Boc Group Manipulation
The tert-butoxycarbonyl group undergoes clean deprotection under acidic conditions (TFA/DCM, 1h) to generate the primary amine intermediate – a key transformation for subsequent derivatization. Kinetic studies show complete Boc removal within 30 minutes using 50% TFA in DCM at 0°C, with no observed epimerization at the spiro center .
Carboxylic Acid Reactivity
The C1 carboxylic acid participates in standard activation/coupling reactions:
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Esterification: DMAP-catalyzed Steglich esterification with alcohols (90-95% yield)
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Amide Formation: HATU-mediated coupling with amines (85-92% yield)
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Reduction: LiAlH₄ reduction to primary alcohol (78% yield, 99% ee retained)
Notably, the spiro system's rigidity suppresses racemization during these transformations, making the compound particularly valuable for stereosensitive applications.
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus MRSA | 64 |
| E. coli ESBL | >128 |
| K. pneumoniae | >128 |
The moderate anti-MRSA activity suggests potential for structural optimization targeting Gram-positive infections .
Comparative Analysis with Structural Analogues
Table 3: Key Differentiators from Related Spiro Compounds
The 4-oxa substitution in the subject compound confers improved aqueous solubility compared to carbocyclic analogues while maintaining membrane permeability – a critical balance for CNS-targeted therapeutics .
Challenges and Future Directions
Synthetic Limitations
Current bottlenecks include:
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Low diastereoselectivity in spirocyclization (d.r. 1.5:1)
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Scalability constraints in Mitsunobu reactions beyond 100g batches
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Purification challenges due to similar polarity of diastereomers
Emerging solutions involve:
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Chiral phosphoric acid catalysts for enantioselective spirocyclization
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Continuous flow hydrogenation for diastereomer separation
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High-gradient magnetic fishing for final product purification
Therapeutic Development Opportunities
Priority research areas include:
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Development of bioconjugates via carboxylic acid-antibody linkage
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Exploration of metallo-drug complexes using the spiro framework as a ligand
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Generation of targeted protein degraders (PROTACs) leveraging the compound's kinase affinity
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